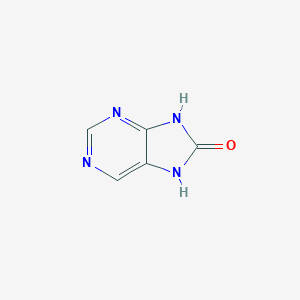

7H-Purin-8-ol

Descripción general

Descripción

Synthesis Analysis

The synthesis of 7H-Purin-8-ol and its derivatives involves various chemical routes, with studies detailing the processes and reagents required. For example, the synthesis of acyclic nucleoside and nucleotide analogs derived from 6-amino-7H-purin-8(9H)-one employs reactions with sodium acetate in acetic acid, showcasing the versatility in synthesizing purine derivatives (Janeba, Holý, & Masojídková, 2000).

Molecular Structure Analysis

The molecular structure of 7H-Purin-8-ol and its interactions within complexes have been detailed through crystallography and spectroscopic methods. The coordination of pentaammineosmium(III) to the N7 and C8 positions of purine rings demonstrates the compound's ability to engage in complex molecular architectures, contributing to a deeper understanding of its structural properties (Johnson, O'Connell, & Clarke, 1993).

Chemical Reactions and Properties

7H-Purin-8-ol undergoes various chemical reactions, reflecting its chemical properties. The formation and reactivity of fluorescent N-/purin-6-yl/pyridinium salts in oligonucleotide synthesis highlight the compound's reactivity and potential for creating modified biological molecules (Adamiak, Biała, & Skalski, 1985).

Physical Properties Analysis

The physical properties of 7H-Purin-8-ol, such as its solubility, melting point, and stability, are crucial for its application in various chemical processes. While specific studies focusing solely on these aspects were not identified, the synthesis and characterization processes inherently provide insights into these properties.

Chemical Properties Analysis

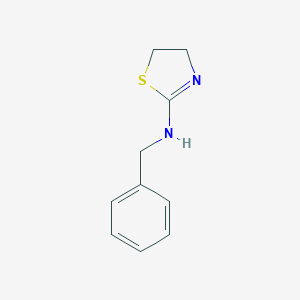

The chemical properties of 7H-Purin-8-ol, including its acidity, basicity, and reactivity with other compounds, are essential for its application in synthesis and drug design. The study on the synthesis, acidity constants, and tautomeric structure of the diazonium coupling products of 2-(benzylsulfanyl)-7H-purin-6-one demonstrates the detailed chemical behavior of purin-8-ol derivatives, indicating their potential in pharmaceutical chemistry (Darwish, Mosselhi, Altalbawy, & Saad, 2011).

Aplicaciones Científicas De Investigación

-

- “7H-Purin-8-ol” is used in the development of drugs, particularly as a scaffold for creating inhibitors for FLT3, a type of protein tyrosine kinase .

- The compound is modified at positions 7 and 9 to modulate activity between CDK4 and FLT3 kinase . An isopropyl group at position 7 substantially increased the selectivity toward FLT3 kinase .

- The results showed inhibition of autophosphorylation of FLT3 kinase in nanomolar doses, including the suppression of downstream STAT5 and ERK1/2 phosphorylation .

-

- “7H-Purin-8-ol” plays a role in the synthesis of purine nucleotides, which are essential components of DNA and RNA .

- The synthesis process involves a series of enzymatic reactions, including the transfer of an amine group to PRPP (5-phospho-alpha-D-ribose 1-diphosphate) by PRPP amidotransferase .

- The regulation of this process is complex and involves feedback mechanisms from GMP and AMP .

-

- “7H-Purin-8-ol” is used as a starting point for the design of new compounds in drug discovery .

- The compound is often modified to create new molecular entities with desired properties .

- For example, it has been used to create novel 2,7,9-trisubstituted 8-oxopurines as FLT3 inhibitors for the treatment of acute myeloid leukemia .

-

- “7H-Purin-8-ol” is a versatile chemical compound used in scientific research. It has diverse applications in fields like pharmacology, biochemistry, and drug discovery.

- It is used in the synthesis of various aryl-substituted purine derivatives through the direct arylation of halopurines with aromatic compounds . This metal-free method is complementary to conventional coupling reactions using metal catalysts and reagents for the syntheses of aryl-substituted purine analogues .

-

- “7H-Purin-8-ol” and its derivatives have found many applications in biochemistry . Amino derivatives of purine (2-, 6-, 8-, and N-NH2) are important in many biological processes .

- They are components of nucleic acids (e.g., adenine and guanine) and many co-factors recognized by proteins . This paper presents the results of a systematic computational study of the substituent and solvent effects in these systems .

-

- “7H-Purin-8-ol” is used in the development of drugs, particularly as a scaffold for creating inhibitors for FLT3, a type of protein tyrosine kinase .

- Therapy of FLT3-positive acute myeloid leukemia still remains complicated, despite the availability of newly approved kinase inhibitors . Various strategies to avoid the reduced efficacy of therapy have been explored, including the development of dual targeting compounds, which inhibit FLT3 and another kinase necessary for the survival and proliferation of AML cells .

-

- While there isn’t specific research on the use of “7H-Purin-8-ol” in agriculture, purines and their derivatives have been used in agriculture for various purposes .

- For example, they are often used as natural fertilizers, fongicides, or insecticides .

- They are obtained from the maceration of certain plants like nettle, horsetail, or comfrey .

- Each type of purine has specific uses. For instance, nettle purine is known to stimulate plant growth due to its richness in nutrients .

Propiedades

IUPAC Name |

7,9-dihydropurin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-5-8-3-1-6-2-7-4(3)9-5/h1-2H,(H2,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDSIEMYVQERLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301030859 | |

| Record name | 8H -Purin-8-one, 7,9-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7H-Purin-8-ol | |

CAS RN |

13230-97-2 | |

| Record name | 8-Oxopurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13230-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Purin-8-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8H -Purin-8-one, 7,9-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

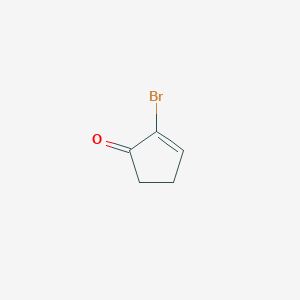

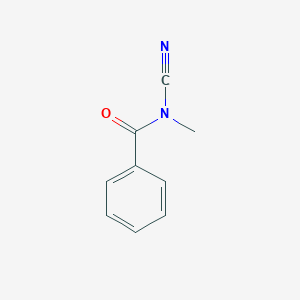

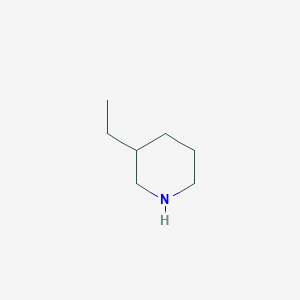

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Disodium;4-[[4-[benzyl(methyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-[4-[(4-sulfonatophenyl)methylamino]phenyl]methyl]-6-hydroxybenzene-1,3-disulfonate](/img/structure/B83581.png)

![1-Bromo-4-[chloro(phenyl)methyl]benzene](/img/structure/B83590.png)